REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].[CH2:6]=[C:7]1[O:11][C:9](=[O:10])[CH2:8]1>O1CCCC1>[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:9](=[O:10])[CH2:8][C:7](=[O:11])[CH3:6]
|
Name
|
|
Quantity
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33 mL
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Type
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reactant
|
Smiles
|
COCCN
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
After 1 h stirring at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction mixture was evaporated
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Type
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CUSTOM
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Details
|
the residue purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
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product
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Smiles
|
COCCNC(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.3 mol | |
AMOUNT: MASS | 47.15 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |